molecular formula C17H36O2 B12588637 8,8-Dimethoxypentadecane CAS No. 618067-94-0

8,8-Dimethoxypentadecane

Cat. No.: B12588637
CAS No.: 618067-94-0
M. Wt: 272.5 g/mol
InChI Key: OSRXPYBONSVZQX-UHFFFAOYSA-N
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Description

8,8-Dimethoxypentadecane is a linear alkane derivative with a 15-carbon backbone (pentadecane) and two methoxy (-OCH₃) groups at the 8th carbon position. Its molecular formula is C₁₇H₃₆O₂, with a molecular weight of 272.47 g/mol.

Properties

CAS No.

618067-94-0

Molecular Formula

C17H36O2

Molecular Weight

272.5 g/mol

IUPAC Name

8,8-dimethoxypentadecane

InChI

InChI=1S/C17H36O2/c1-5-7-9-11-13-15-17(18-3,19-4)16-14-12-10-8-6-2/h5-16H2,1-4H3

InChI Key

OSRXPYBONSVZQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCCCC)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethoxypentadecane typically involves the methoxylation of pentadecane. One common method is the reaction of pentadecane with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows: [ \text{C15H32} + 2\text{CH3OH} \rightarrow \text{C17H36O2} + \text{H2O} ]

Industrial Production Methods: Industrial production of 8,8-Dimethoxypentadecane may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of heterogeneous catalysts, such as zeolites, can enhance the reaction rate and selectivity, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 8,8-Dimethoxypentadecane can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 8,8-dihydroxypentadecane.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation can be achieved using halogen gases (Cl2, Br2) in the presence of UV light.

Major Products:

    Oxidation: 8,8-Dimethoxypentadecanoic acid.

    Reduction: 8,8-Dihydroxypentadecane.

    Substitution: 8,8-Dichloropentadecane or 8,8-Dibromopentadecane.

Scientific Research Applications

Thermal Energy Storage

One of the prominent applications of 8,8-Dimethoxypentadecane is in thermal energy storage systems. Research indicates that microencapsulated forms of pentadecane, including derivatives like 8,8-Dimethoxypentadecane, can be utilized as phase change materials (PCMs) due to their ability to absorb and release heat during phase transitions.

8,8-Dimethoxypentadecane has also been explored for its utility in chemical analysis, particularly in gas chromatography-mass spectrometry (GC-MS) applications. Its distinct molecular structure allows for effective separation and identification of compounds in complex mixtures.

Case Study: GC-MS Analysis

In a study focusing on the identification of semiochemicals from floral extracts, researchers utilized mass spectrometry to analyze various alkanes including pentadecane derivatives. The study highlighted the significance of such compounds in ecological interactions and pollinator attraction . The ability to detect these compounds accurately can aid in ecological studies and environmental monitoring.

Biochemical Applications

The biochemical properties of 8,8-Dimethoxypentadecane also warrant attention. Its presence in biological systems has been linked to various physiological functions, including its role as a pheromone or semiochemical in certain insect species.

Case Study: Pheromone Identification

Research indicated that pentadecane derivatives are involved in communication among insect species. For instance, studies have shown that specific alkanes can elicit responses from pollinators, suggesting their role as attractants in mating behaviors . This application underscores the importance of understanding the ecological roles of such compounds.

Mechanism of Action

The mechanism of action of 8,8-Dimethoxypentadecane involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Linear Alkanes with Methoxy Groups
  • 8-Hydroxy-6-pentadecanone (CAS: 83662-98-0): Structure: A 15-carbon chain with a hydroxyl (-OH) group at C8 and a ketone (=O) at C5. Key Differences: The hydroxyl and ketone groups increase polarity and hydrogen-bonding capacity compared to 8,8-dimethoxypentadecane. This enhances solubility in polar solvents like ethanol but reduces stability under acidic or oxidative conditions .
Cyclic Ethers with Methoxy Substituents
  • 1,4,7,10,13-Pentaoxacyclopentadecane, 2-(methoxymethyl)- (CAS: 76719-73-8):
    • Structure: A 15-membered cyclic ether with five oxygen atoms and a methoxymethyl side chain.
    • Molecular Formula: C₁₂H₂₄O₆ (MW: 264.31 g/mol).
    • Key Differences: The cyclic structure and high oxygen content confer greater polarity and thermal stability compared to linear 8,8-dimethoxypentadecane. Such cyclic ethers are often used as crown ether analogs for ion chelation .
Branched Alkanes
  • 2,6,10-Trimethylpentadecane :
    • Structure: A branched C15 alkane with methyl groups at C2, C6, and C10.
    • Key Differences: Branched alkanes exhibit lower melting points and higher volatility than linear analogs like 8,8-dimethoxypentadecane. The absence of oxygen atoms reduces polarity, limiting solubility in polar solvents .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling/Melting Point* Solubility*
8,8-Dimethoxypentadecane C₁₇H₃₆O₂ 272.47 Methoxy (-OCH₃) ~290–300°C (est.) Moderate in CH₂Cl₂
8-Hydroxy-6-pentadecanone C₁₅H₃₀O₂ 242.40 Hydroxyl (-OH), Ketone (=O) ~180–190°C (est.) High in polar solvents
1,4,7,10,13-Pentaoxacyclopentadecane C₁₂H₂₄O₆ 264.31 Cyclic ether, Methoxymethyl ~200–220°C (est.) High in water/ethanol
2,6,10-Trimethylpentadecane C₁₈H₃₈ 254.50 Branched alkane ~160–170°C (est.) Low in polar solvents

Biological Activity

8,8-Dimethoxypentadecane is a long-chain alkane derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article aims to explore the biological activity of 8,8-Dimethoxypentadecane, focusing on its antioxidant and antimicrobial properties, as well as its implications in therapeutic contexts.

Chemical Structure and Properties

8,8-Dimethoxypentadecane is characterized by its long hydrocarbon chain with two methoxy groups attached at the 8th carbon position. This structure not only influences its physical properties but also its biological interactions. The compound's molecular formula is C17H36O2C_{17}H_{36}O_2, and it exhibits hydrophobic characteristics typical of long-chain alkanes.

Antioxidant Activity

Antioxidant activity refers to the ability of a compound to neutralize free radicals, which can cause cellular damage. Research indicates that compounds similar to 8,8-Dimethoxypentadecane may exhibit significant antioxidant properties. For instance, studies have shown that long-chain alkanes can scavenge free radicals effectively, potentially due to their hydrophobic nature which allows them to interact with lipid membranes and protect against oxidative stress .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)Reference
8,8-DimethoxypentadecaneTBDCurrent Study
Butylated Hydroxytoluene (BHT)45.46 ± 0.04
Ascorbic Acid55.52

Antimicrobial Activity

The antimicrobial potential of 8,8-Dimethoxypentadecane has been investigated through various studies. Long-chain alkanes are known to disrupt microbial membranes and inhibit growth. For example, pentadecane derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Candida albicans, highlighting their potential as natural antimicrobial agents .

Table 2: Antimicrobial Activity Data

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)Reference
Candida albicans22.2 ± 0.010.98 ± 0.005
Escherichia coli8.88 ± 0.0111.2 ± 0.40

Study on Natural Products

A recent study focused on the extraction and analysis of essential oils containing long-chain hydrocarbons, including derivatives like 8,8-Dimethoxypentadecane. The study revealed that these oils exhibited both antioxidant and antimicrobial activities, reinforcing the notion that such compounds could serve as valuable natural products in pharmacology .

Clinical Implications

The biological activities of 8,8-Dimethoxypentadecane suggest potential clinical applications in treating oxidative stress-related diseases and infections caused by resistant microbial strains. Ongoing research is necessary to fully elucidate its mechanisms of action and efficacy in vivo.

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